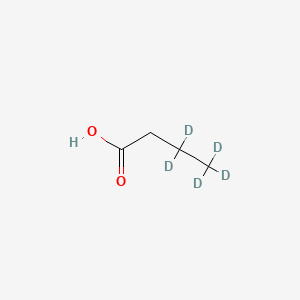

Butyric-3,3,4,4,4-D5 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyric-3,3,4,4,4-D5 acid is a deuterium-labeled form of butyric acid, where five hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties and applications. The molecular formula of this compound is C4H3D5O2, and it has a molecular weight of 93.14 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Butyric-3,3,4,4,4-D5 acid typically involves the deuteration of butyric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at the desired positions in the butyric acid molecule .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using deuterium-labeled substrates. For instance, Clostridium tyrobutyricum can be used to ferment glucose or xylose in a medium enriched with deuterium oxide (D2O), resulting in the production of deuterium-labeled butyric acid .

Análisis De Reacciones Químicas

Types of Reactions: Butyric-3,3,4,4,4-D5 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce deuterium-labeled butyric acid derivatives.

Reduction: Reduction reactions can convert it into deuterium-labeled butanol.

Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Deuterium-labeled butyric acid derivatives.

Reduction: Deuterium-labeled butanol.

Substitution: Various deuterium-labeled butyric acid esters and amides.

Aplicaciones Científicas De Investigación

Butyric-3,3,4,4,4-D5 acid has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of butyric acid metabolism.

Biology: It helps in studying the effects of butyric acid on cellular processes, including gene expression and cell differentiation.

Medicine: It is used in research related to gastrointestinal health, as butyric acid is known to have beneficial effects on gut microbiota and inflammation.

Industry: It is used in the production of deuterium-labeled compounds for various industrial applications.

Mecanismo De Acción

Butyric-3,3,4,4,4-D5 acid exerts its effects primarily through its role as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it promotes the acetylation of histones, leading to changes in chromatin structure and gene expression. This mechanism is crucial in regulating various cellular processes, including cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

- Butyric-3,3-d2 acid

- Butyric-4,4,4-d3 acid

- Butyric-d7 acid

Comparison: Butyric-3,3,4,4,4-D5 acid is unique due to the specific placement of deuterium atoms, which makes it particularly useful in detailed metabolic studies. Compared to other deuterium-labeled butyric acids, it provides more precise information on the metabolic pathways and mechanisms involving butyric acid .

Actividad Biológica

Butyric-3,3,4,4,4-D5 acid is a deuterated form of butyric acid, which is a short-chain fatty acid (SCFA) known for its significant biological activities. This compound has gained attention in various fields of research due to its potential therapeutic applications and its role in metabolic processes. This article explores the biological activity of this compound through case studies, research findings, and data tables.

This compound is characterized by its molecular formula C4D9O2 and a molecular weight of approximately 109.16 g/mol. The incorporation of deuterium enhances the stability and tracking capabilities of the compound in biological systems. This property is particularly useful for studies involving metabolic pathways and reaction mechanisms.

Biological Functions

- Energy Source for Epithelial Cells : Butyric acid serves as a primary energy source for colonocytes (intestinal epithelial cells), supporting gut health and homeostasis . It enhances the integrity of the intestinal barrier and promotes the growth of intestinal villi.

- Immunomodulatory Effects : Butyric acid exhibits immunomodulatory properties by reducing inflammation and microbial colonization in the intestines. It has been shown to suppress pro-inflammatory cytokines and activate the cholinergic anti-inflammatory pathway .

- Histone Deacetylase Inhibition : The compound inhibits histone deacetylase (HDAC) activity, which is linked to various cancers. This mechanism suggests potential therapeutic applications in cancer treatment .

- Metabolic Regulation : Butyric acid influences metabolic processes such as glucose metabolism and lipid profiles. It has been observed to improve insulin sensitivity and reduce hypercholesterolemia in animal models .

Case Study 1: Butyric Acid in Animal Husbandry

Research has demonstrated that butyric acid derivatives improve gut health in livestock. For instance, sodium butyrate supplementation has been linked to enhanced growth rates and feed efficiency in poultry. The study highlighted that sodium butyrate effectively reduces pathogenic bacteria while promoting beneficial gut microbiota .

Case Study 2: Clinical Applications

In clinical settings, butyric acid has been explored for its role in treating inflammatory bowel diseases (IBD) such as ulcerative colitis. A clinical trial indicated that patients receiving butyrate enemas reported significant improvements in symptoms compared to placebo groups .

Research Findings

Recent studies have focused on the pharmacokinetics of butyric acid and its derivatives:

- Absorption Mechanisms : Butyric acid is rapidly absorbed by enterocytes due to its small molecular size and lipophilicity. It can penetrate cell membranes easily and undergoes oxidation to yield energy substrates like ATP .

- Systemic Effects : Once absorbed into the bloodstream, butyric acid exhibits systemic effects that include modulation of immune responses and improvement of metabolic profiles in various tissues .

Data Tables

Propiedades

IUPAC Name |

3,3,4,4,4-pentadeuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.